molecular formula C21H23N3O4 B2642038 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide CAS No. 952962-04-8

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide

Cat. No.: B2642038
CAS No.: 952962-04-8
M. Wt: 381.432
InChI Key: TVYWBMUJKPKXND-UHFFFAOYSA-N
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Description

2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of oxazole and acetamide groups, which contribute to its distinct chemical properties and reactivity.

Scientific Research Applications

2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide typically involves the following steps:

    Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an α-haloketone and an amide.

    Attachment of the Dimethoxyphenyl Group: The 3,4-dimethoxyphenyl group is introduced through a substitution reaction, often using a Grignard reagent or a similar organometallic compound.

    Formation of the Acetamide Group: The acetamide group is formed by reacting the intermediate with an appropriate acylating agent, such as acetic anhydride or acetyl chloride.

    Introduction of the Dimethylamino Group:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of oxides or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Mechanism of Action

The mechanism of action of 2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    2-(3,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)acetamide: Similar structure but with a methoxy group instead of a dimethylamino group.

    1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: Contains a triazole ring instead of an oxazole ring.

Uniqueness

2-[5-(3,4-Dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide is unique due to its combination of an oxazole ring and a dimethylamino group, which imparts distinct chemical properties and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]-N-[4-(dimethylamino)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c1-24(2)17-8-6-15(7-9-17)22-21(25)13-16-12-19(28-23-16)14-5-10-18(26-3)20(11-14)27-4/h5-12H,13H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVYWBMUJKPKXND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)NC(=O)CC2=NOC(=C2)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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